Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate is a complex organic compound featuring a thiadiazole ring, which is known for its diverse biological activities
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a thiadiazole ring, have been found to exhibit a broad range of biological activities . These activities include antimicrobial, antifungal, antiviral, and antitumor effects, suggesting that Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate may interact with a variety of cellular targets.
Mode of Action
It is known that compounds containing a thiadiazole ring can interact with their targets in various ways, leading to changes in cellular function . For instance, they may inhibit the activity of certain enzymes, disrupt cell membrane integrity, or interfere with DNA replication.
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may be well-absorbed and distributed throughout the body
Result of Action
Based on the known activities of similar compounds, it may inhibit the growth of certain types of cells, disrupt cellular processes, and induce cell death .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors These could include the pH and temperature of the surrounding environment, the presence of other compounds, and the specific characteristics of the target cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate typically involves multiple steps. One common method includes the reaction of ethyl bromoacetate with 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-mercaptoacetone under controlled conditions to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan
Properties
IUPAC Name |
ethyl 2-[1-oxo-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-3-21-12(19)9-22-10(2)13(20)16-15-18-17-14(23-15)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSSHAUYCIRFMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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